molecular formula C14H16F3NO4S B2356763 (4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1706372-82-8

(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2356763
CAS RN: 1706372-82-8
M. Wt: 351.34
InChI Key: UUYQKTFBDUBSFO-UHFFFAOYSA-N
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Description

“(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” is a chemical compound with numerous applications in scientific research. It is also known as Urea, N-[1-(methylsulfonyl)-4-piperidinyl]-N’-[4-(trifluoromethoxy)phenyl]- . It has a role as an EC 3.3.2.10 (soluble epoxide hydrolase) inhibitor .


Molecular Structure Analysis

The molecular formula of this compound is C14H18F3N3O4S . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered ring with six carbon atoms . The trifluoromethoxy group (-OCF3) is attached to the phenyl ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 381.37 . Its melting point is 233-234 °C . The compound’s density is predicted to be 1.45±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial Activity

A notable application is in the synthesis of antimicrobial agents. Derivatives of piperidin-4-yl)methanone, similar in structure to the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds in this class have shown good antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial drugs (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

Structural characterization and theoretical calculations of closely related compounds have been conducted to understand their molecular properties better. For instance, compounds with structural similarities have been synthesized, and their crystal structures analyzed. These studies often include density functional theory (DFT) calculations to understand the electronic structure and reactivity of these molecules. Such research aids in the rational design of new compounds with desired properties (Karthik et al., 2021).

Material Science Applications

In material science, derivatives of piperidin-4-yl)methanone have been explored for their utility in creating new materials. For example, sulfonated polybenzimidazoles containing phenyl groups derived from similar compounds have been synthesized and evaluated as membranes for proton exchange fuel cells. These materials exhibit excellent thermal stability, low water uptake, and promising proton conductivities, making them suitable for fuel cell applications (Liu et al., 2014).

Organic Synthesis and Catalysis

The compound and its derivatives find applications in organic synthesis and catalysis. For example, they have been used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Their structural features enable them to undergo various chemical reactions, facilitating the construction of complex molecular architectures (Back et al., 2003).

Radiopharmaceutical Development

In the field of nuclear medicine, related compounds have been synthesized and evaluated as potential radiotracers for imaging receptors in the brain using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These studies involve the design, synthesis, and in vivo evaluation of labeled compounds to assess their suitability for imaging specific targets in the brain (Blanckaert et al., 2005).

Mechanism of Action

This compound acts as an inhibitor of the enzyme soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxides, which are three-membered cyclic ethers. By inhibiting this enzyme, the compound can modulate the levels of epoxides in the body.

properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4S/c1-23(20,21)12-6-8-18(9-7-12)13(19)10-2-4-11(5-3-10)22-14(15,16)17/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYQKTFBDUBSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

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